chemical properties of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole
chemical properties of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole
Advanced Synthetic Architectures & Pharmacophore Utility
Executive Summary
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1199215-81-0) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by the simultaneous presence of a reactive electrophilic handle (C5-Bromine), a nucleophilic motif (triazole NH), and a lipophilic, metabolically stable spacer (C3-Cyclobutyl), this compound serves as a versatile "linchpin" intermediate.
This guide provides a rigorous analysis of its chemical properties, a validated synthetic protocol derived from industrial best practices, and a strategic map of its reactivity profile for medicinal chemists.
Physicochemical Profile & Structural Dynamics
2.1 Tautomerism and Regiochemistry
Like most 1,2,4-triazoles, the compound exists in a tautomeric equilibrium.[1] While often drawn as the 1H-tautomer, in solution, the proton shuttles between N1, N2, and N4. However, the 1H-form is generally the thermodynamically dominant species in the solid state and in non-polar solvents.
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Acidity (pKa): The triazole NH is weakly acidic (estimated pKa ~10.0–10.2). This allows for deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃), facilitating N-alkylation.
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The Cyclobutyl Effect: Unlike linear alkyl chains, the cyclobutyl group introduces a defined "pucker" angle (~25–35°), increasing the fraction of sp³ character and metabolic stability (reducing susceptibility to CYP450 oxidation compared to straight-chain analogs).
2.2 Key Properties Table
| Property | Value / Description |
| CAS Number | 1199215-81-0 |
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water. |
| LogP (Calc) | ~2.1 (Moderate lipophilicity ideal for CNS penetration) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Validated Synthetic Protocol
Direct bromination of the triazole ring is difficult due to electron deficiency. The most authoritative and scalable route utilizes the Sandmeyer-type transformation of the corresponding aminotriazole.
3.1 Retrosynthetic Analysis
The target is disconnected into 3-cyclobutyl-1H-1,2,4-triazol-5-amine , which is traced back to cyclobutanecarbohydrazide .
3.2 Step-by-Step Methodology
Step A: Synthesis of Cyclobutanecarbohydrazide
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Reagents: Methyl cyclobutanecarboxylate (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (Solvent).
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Protocol: Reflux the ester with hydrazine hydrate in ethanol for 4-6 hours.
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Workup: Concentrate in vacuo. The hydrazide often precipitates upon cooling/trituration with ether.
Step B: Cyclization to 3-Cyclobutyl-1H-1,2,4-triazol-5-amine
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Reagents: Cyclobutanecarbohydrazide (1.0 eq), S-Methylisothiourea sulfate (0.5 eq), NaOH (1.0 eq), Water.
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Protocol:
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Dissolve S-methylisothiourea sulfate in water. Add NaOH to liberate the free base.
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Add the hydrazide and reflux slowly (90-100°C) for 12-18 hours. Evolution of methanethiol (MeSH) gas confirms the reaction (requires scrubber).
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Purification: Cool to precipitate the aminotriazole. Recrystallize from Ethanol/Water.
Step C: Sandmeyer Bromination (The Critical Step)
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Reagents: 3-Cyclobutyl-1H-1,2,4-triazol-5-amine (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), Hydrobromic acid (48% aq, excess).
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Protocol:
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Suspend the amine in 48% HBr at 0°C.
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Add NaNO₂ (aq) dropwise, maintaining temperature <5°C. The diazonium intermediate is formed in situ.
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Caution: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the displacement of N₂ by Bromide.
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Workup: Neutralize with NaHCO₃ (carefully). Extract with EtOAc.
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Yield: Typically 60-75% over this step.
Reactivity & Derivatization Map
The 5-bromo-3-cyclobutyl-1,2,4-triazole scaffold offers two orthogonal vectors for diversification:
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Vector A (Electrophilic C5): The C-Br bond is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the triazole ring.
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Vector B (Nucleophilic N1/N2): The NH group allows for alkylation or arylation. Note that alkylation often yields a mixture of N1 and N2 isomers, with N1 usually favored by steric factors, though this is substrate-dependent.
Visualization: Chemical Logic Flow
Figure 1: Synthetic pathway and orthogonal reactivity vectors for the 5-bromo-3-cyclobutyl-1,2,4-triazole scaffold.
Applications in Medicinal Chemistry
5.1 Bioisosterism
The 1,2,4-triazole ring is a classic bioisostere for amide bonds (-CONH-). It mimics the planar geometry and H-bond acceptor/donor capabilities of the amide but offers significantly improved hydrolytic stability and membrane permeability.
5.2 The "Cyclobutyl Advantage"
In drug design, replacing a linear alkyl group (propyl/butyl) with a cyclobutyl ring often results in:
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Conformational Restriction: Reduces the entropy penalty upon binding to a protein pocket.
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Metabolic Blocking: The cyclobutyl ring is less prone to oxidative metabolism than flexible alkyl chains, potentially extending the half-life (
) of the clinical candidate. -
Lipophilicity Modulation: It increases lipophilicity (LogP) moderately without the excessive bulk of a cyclohexyl or phenyl group.
Safety & Handling
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Hazard Classification: GHS Warning.
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
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Handling: Use standard PPE (gloves, goggles, lab coat). The synthesis involves the evolution of toxic gases (MeSH) and the use of corrosive acids (HBr); perform all steps in a well-ventilated fume hood.
References
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Synthetic Methodology (Triazoles): Behalo, M. S., et al.[3] "Synthesis of Some Novel 1,2,4-Triazole Derivatives As Potential Antimicrobial Agents." European Journal of Chemistry, vol. 4, no. 1, 2013, pp. 92-97.
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Medicinal Utility: Al-Masoudi, N. A., et al.[4] "1,2,4-Triazoles: Synthetic and Medicinal Perspectives."[1][4][5][6][7] ResearchGate Review, 2020.[4]
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Compound Data: PubChem CID 84036935 (5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole analog).
- Cyclobutyl Pharmacophore:Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736-7739. (Contextual reference for small rings in med chem).
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole | C7H10BrN3 | CID 84036935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
